Product packaging for 4-(Methylsulfanyl)cyclohexan-1-ol(Cat. No.:CAS No. 1150618-32-8)

4-(Methylsulfanyl)cyclohexan-1-ol

Cat. No.: B12119410
CAS No.: 1150618-32-8
M. Wt: 146.25 g/mol
InChI Key: HTXZJLGNYGRBSL-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexanol (B46403) and Organosulfur Chemistry

4-(Methylsulfanyl)cyclohexan-1-ol, with the chemical formula C7H14OS, is a bifunctional molecule. It features a hydroxyl (-OH) group and a methylsulfanyl (-SCH3) group attached to a cyclohexane (B81311) ring. This structure places it within two significant classes of organic compounds: cyclohexanols and organosulfur compounds.

Cyclohexanols are derivatives of cyclohexane where one hydrogen atom is replaced by a hydroxyl group. britannica.com They are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the production of pharmaceuticals, polymers, and other specialty chemicals. britannica.com The hydroxyl group can undergo a variety of reactions, including oxidation to ketones, esterification, and dehydration to form alkenes. britannica.com

Organosulfur compounds are organic molecules that contain sulfur. ontosight.ai They are ubiquitous in nature and play crucial roles in biological systems, being found in amino acids like methionine and cysteine, as well as in a variety of natural products with distinct flavors and aromas. ontosight.ai In industrial and materials science, organosulfur compounds are utilized in the synthesis of polymers, pharmaceuticals, and other advanced materials. ontosight.ai The sulfur atom in these compounds can exist in various oxidation states, leading to a diverse range of chemical properties and reactivities. ontosight.ai

The presence of both a hydroxyl group and a methylsulfanyl group on the same cyclohexane scaffold in this compound suggests a molecule with a rich and varied chemical reactivity, offering multiple sites for chemical modification and functionalization.

Significance of the Cyclohexane Ring System in Chemical Research

The cyclohexane ring is a fundamental and highly significant structural motif in organic chemistry. scribd.com Its prevalence in a vast number of organic compounds, from natural products to synthetic materials, underscores its importance. scribd.com The conformational flexibility of the cyclohexane ring, most notably its ability to adopt stable chair and boat conformations, has been a subject of intense study and is a key concept in stereochemistry. scribd.com

This conformational behavior directly influences the reactivity and properties of substituted cyclohexanes. The orientation of substituent groups in either axial or equatorial positions can have a profound impact on reaction rates and product distributions. This has significant implications in drug design and materials science, where the three-dimensional shape of a molecule is critical to its function. The cyclohexane framework provides a robust and predictable scaffold for the construction of complex molecular architectures.

Overview of Research Areas for this compound

While dedicated research solely focused on this compound is not extensively documented in publicly available literature, its structure suggests potential applications in several key areas of chemical research. These areas are largely extrapolated from the known applications of related cyclohexanol and organosulfur compounds.

Potential Synthetic Routes and Chemical Properties

The synthesis of this compound can be envisioned through several established organic chemistry reactions. One plausible method is the reduction of the corresponding ketone, 4-(methylsulfanyl)cyclohexanone. uni.lu This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165), which would yield a mixture of the cis and trans isomers of the alcohol. tamu.edu

Another potential synthetic pathway involves the ring-opening of cyclohexene (B86901) oxide with methyl mercaptan (methanethiol). epa.gov This reaction, typically catalyzed by an acid or a base, would lead to the formation of a 2-(methylsulfanyl)cyclohexan-1-ol, a structural isomer of the target compound. However, modifications of this approach or alternative multi-step syntheses starting from different cyclohexane precursors could potentially yield the desired 4-substituted product.

The chemical properties of this compound are expected to be a composite of its constituent functional groups. The hydroxyl group can be expected to participate in reactions such as oxidation to the corresponding ketone, esterification, and etherification. The sulfur atom in the methylsulfanyl group could be oxidized to a sulfoxide (B87167) or a sulfone, further increasing the functional group complexity and opening up new avenues for chemical modification.

PropertyPredicted Value/Characteristic
Molecular Formula C7H14OS
Molecular Weight 146.25 g/mol
Functional Groups Hydroxyl (-OH), Methylsulfanyl (-SCH3)
Stereoisomers Exists as cis and trans isomers
Expected Reactivity Oxidation of alcohol, esterification, etherification, oxidation of sulfur

Potential Applications in Medicinal Chemistry

Thio-substituted cyclohexanol derivatives are of interest in medicinal chemistry. Patents have been filed for cyclohexanol derivatives containing sulfur-based functional groups, suggesting their potential as pharmacologically active agents. ontosight.ai While no specific therapeutic claims have been made for this compound, its structural motifs are found in molecules with biological activity. For instance, organosulfur compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ainih.gov The cyclohexane scaffold is also a common feature in many drug molecules. Therefore, this compound could serve as a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Potential Applications in Materials Science

Organosulfur compounds have found applications in materials science, particularly in the development of novel polymers and materials with specific optical or electronic properties. ontosight.ai The incorporation of sulfur atoms into polymer backbones can influence properties such as refractive index, thermal stability, and adhesion to metal surfaces. britannica.com While the direct application of this compound in this field is not established, its bifunctional nature makes it a potential monomer or cross-linking agent in polymerization reactions. The hydroxyl group could be used for polyester (B1180765) or polyurethane synthesis, while the methylsulfanyl group could impart unique properties to the resulting material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14OS B12119410 4-(Methylsulfanyl)cyclohexan-1-ol CAS No. 1150618-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXZJLGNYGRBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604229
Record name 4-(Methylsulfanyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-32-8
Record name 4-(Methylsulfanyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Investigations of 4 Methylsulfanyl Cyclohexan 1 Ol

Isomeric Forms and Configurational Analysis

Cis-Trans Isomerism in 1,4-Disubstituted Cyclohexanes.libretexts.orgjove.comjove.com

In 1,4-disubstituted cyclohexanes, the substituents can be located on the same side of the ring (cis) or on opposite sides (trans). jove.comjove.commvpsvktcollege.ac.in This leads to the existence of cis and trans diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.orgyoutube.com

For 4-(methylsulfanyl)cyclohexan-1-ol, the cis isomer has both the hydroxyl (-OH) and methylsulfanyl (-SCH3) groups on the same side of the cyclohexane (B81311) ring. In contrast, the trans isomer has the hydroxyl and methylsulfanyl groups on opposite sides of the ring. jove.com These two isomers are distinct compounds with different physical and chemical properties.

IsomerRelative Orientation of Substituents
CisSame side of the ring
TransOpposite sides of the ring

Pseudoasymmetry and r/s Stereodescriptors at C1 and C4.kbbnc.ac.inchemistryschool.net

For pseudoasymmetric centers, the lowercase stereodescriptors 'r' and 's' are used. The assignment of these descriptors follows the Cahn-Ingold-Prelog (CIP) priority rules, with the additional rule that an R-configured group has priority over an S-configured group. kbbnc.ac.in

Enantiomeric and Diastereomeric Relationships.libretexts.orgyoutube.com

Cis-4-(methylsulfanyl)cyclohexan-1-ol is a meso compound and is achiral. It is a diastereomer of the trans isomers. libretexts.org

Trans-4-(methylsulfanyl)cyclohexan-1-ol exists as a pair of enantiomers because it is chiral and lacks a plane of symmetry. These enantiomers are non-superimposable mirror images of each other. youtube.com The two enantiomers of the trans isomer are diastereomers of the cis isomer.

Isomer PairRelationship
Trans-(1R,4R) and Trans-(1S,4S)Enantiomers
Cis and Trans isomersDiastereomers

Absolute Configuration Assignment (R/S System).libretexts.orgmasterorganicchemistry.comyoutube.com

The absolute configuration of the chiral centers in the trans isomers of this compound can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgmasterorganicchemistry.com The four groups attached to each chiral carbon are ranked based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is designated as 'R'. If the sequence is counterclockwise, it is designated as 'S'. libretexts.org

For trans-4-(methylsulfanyl)cyclohexan-1-ol, the two enantiomers would be (1R,4R)-4-(methylsulfanyl)cyclohexan-1-ol and (1S,4S)-4-(methylsulfanyl)cyclohexan-1-ol.

Conformational Analysis of this compound

Cyclohexane Chair Conformation Stability and Equilibrium.byjus.comwikipedia.orgucalgary.cafiveable.melibretexts.org

Cyclohexane and its derivatives predominantly exist in a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. byjus.comucalgary.cafiveable.melibretexts.org The cyclohexane ring can undergo a "ring flip" between two chair conformations. ucalgary.calibretexts.org In this process, axial substituents become equatorial, and equatorial substituents become axial. ucalgary.calibretexts.org

For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable to avoid 1,3-diaxial interactions. wikipedia.org The energy difference between the axial and equatorial conformers is known as the A-value. masterorganicchemistry.com

In the case of this compound, both the hydroxyl and methylsulfanyl groups have a preference for the equatorial position.

Cis Isomer : In the cis isomer, one substituent must be axial and the other equatorial in a chair conformation. A ring flip will interconvert these positions. The two resulting conformers have different energies depending on which group is axial.

Trans Isomer : In the trans isomer, both substituents can be in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. jove.comjove.com

The relative stability of the conformers is influenced by the A-values of the hydroxyl and methylsulfanyl groups. The A-value for a hydroxyl group is approximately 0.87 kcal/mol, while the A-value for a methylsulfanyl group is not as commonly cited but is expected to be influenced by factors like bond length and steric bulk. masterorganicchemistry.comstackexchange.com

CompoundIsomerMore Stable Conformation
This compoundCisAxial-Equatorial (The bulkier group prefers the equatorial position)
This compoundTransDiequatorial

Axial-Equatorial Preference of Substituents

In a cyclohexane ring, substituents can occupy two distinct positions: axial, which are perpendicular to the plane of the ring, and equatorial, which are located in the plane of the ring. libretexts.org The preference for a substituent to reside in the more spacious equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a greater preference for the equatorial position to minimize steric strain. masterorganicchemistry.com

For the hydroxyl (-OH) group, the A-value is approximately 0.87 kcal/mol. masterorganicchemistry.com This moderate preference for the equatorial position is attributed to the ability of the oxygen's lone pair to orient away from the ring, thereby reducing steric interactions. masterorganicchemistry.com

Table 1: A-Values of Selected Cyclohexane Substituents

SubstituentA-Value (kcal/mol)
-OH0.87 masterorganicchemistry.com
-CH31.70 masterorganicchemistry.com
-CH(CH3)22.15 masterorganicchemistry.com
-C(CH3)3~5.0 wikipedia.org
-Br0.43 masterorganicchemistry.com

This table presents the energy difference favoring the equatorial position for various substituents on a cyclohexane ring.

Steric Interactions in Disubstituted Cyclohexane Rings, including 1,3-Diaxial Interactions

The stability of a substituted cyclohexane is largely governed by steric interactions, with 1,3-diaxial interactions being the most significant. fiveable.me These are repulsive forces that occur between an axial substituent and the two axial hydrogens (or other substituents) located on the same face of the ring at the C3 and C5 positions. fiveable.me These interactions increase the potential energy of the conformer, making it less stable. fiveable.me

In this compound, the substituents are in a 1,4-relationship, meaning they are on opposite sides of the ring. In a chair conformation, this allows for both substituents to be in either axial or equatorial positions simultaneously.

Diequatorial Conformer: When both the hydroxyl and methylsulfanyl groups are in equatorial positions, they are directed away from the ring, minimizing steric strain. This is generally the most stable conformation for 1,4-disubstituted cyclohexanes. maricopa.edu

Diaxial Conformer: In the ring-flipped conformation, both groups become axial. In this arrangement, the axial hydroxyl group experiences 1,3-diaxial interactions with the axial hydrogens on C2 and C6. Similarly, the axial methylsulfanyl group would interact with the axial hydrogens on C2 and C6. The total steric strain in this conformer is the sum of the individual 1,3-diaxial interactions of both groups.

Influence of Methylsulfanyl and Hydroxyl Groups on Conformational Landscape

The conformational landscape of this compound is determined by the energetic balance between the diequatorial and diaxial conformers. The relative steric bulk of the hydroxyl and methylsulfanyl groups dictates the position of the conformational equilibrium.

Given that the hydroxyl group has a moderate A-value, the equilibrium will strongly favor the diequatorial conformer where both groups avoid the energetically unfavorable axial positions. masterorganicchemistry.com The larger the steric requirement of the methylsulfanyl group, the more the equilibrium will lie towards the diequatorial form.

The cis and trans isomers of this compound will exhibit different conformational behaviors.

Trans-1,this compound: In the trans isomer, one chair conformation will have both substituents in the equatorial position (e,e), and the other will have both in the axial position (a,a). The (e,e) conformer is expected to be significantly more stable due to the absence of 1,3-diaxial interactions.

Cis-1,this compound: For the cis isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position (a,e and e,a). The relative stability of these two conformers will depend on the difference between the A-values of the hydroxyl and methylsulfanyl groups. The conformer with the bulkier group in the equatorial position will be favored.

Theoretical Modeling of Conformational Preferences and Energy Barriers

Computational chemistry provides a powerful tool for investigating the conformational preferences and energy barriers of molecules like this compound. auremn.org.br Theoretical modeling, using methods such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to calculate the geometries and relative energies of different conformers. cdnsciencepub.com

While specific theoretical modeling data for this compound is not present in the provided search results, it is expected that such calculations would confirm the strong preference for the diequatorial conformer in the trans isomer. For the cis isomer, theoretical models would be crucial in determining which of the two (a,e) conformers is more stable by accurately calculating the energetic penalty of placing each substituent in the axial position. These models can also map the transition states between conformers, providing insight into the kinetics of the conformational equilibrium.

Synthetic Methodologies for 4 Methylsulfanyl Cyclohexan 1 Ol and Its Derivatives

Strategies for Cyclohexanol (B46403) Ring Construction

The formation of a substituted cyclohexanol ring is a foundational step in the synthesis of 4-(methylsulfanyl)cyclohexan-1-ol. Various cyclization strategies can be employed to construct this key structural motif.

Cyclization Approaches for Substituted Cyclohexanols

The construction of substituted cyclohexane (B81311) rings can be achieved through several methods, including Diels-Alder cycloadditions followed by reduction, hydrogenation of aromatic rings, and tandem reactions. acs.org A notable approach involves a tandem 1,4-reduction-aldol cyclization of monoenone monoketones when exposed to catecholborane, which yields six-membered cyclic aldol (B89426) products with high diastereoselectivity. organic-chemistry.org

Another powerful strategy is the tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition, which allows for the convergent synthesis of substituted cycloalkanones. nih.gov This method facilitates the formation of two adjacent C-C bonds under mild conditions. nih.gov Additionally, a manganese-catalyzed hydrogen borrowing cascade sequence offers an atom-economic method to construct cyclohexane rings from readily available alcohols and diols. acs.org This process can be highly diastereoselective. acs.org

Introduction and Functionalization of the Methylsulfanyl Group

The introduction of the methylsulfanyl group onto the cyclohexane framework is a critical transformation. This can be accomplished through various thiolation and sulfide (B99878) formation strategies. Furthermore, the sulfide can be selectively oxidized to afford the corresponding sulfoxides and sulfones, which are also valuable compounds.

Thiolation and Sulfide Formation Strategies

While specific methods for the direct thiolation of a pre-formed cyclohexanol ring at the C-4 position to yield this compound are not extensively detailed in the provided results, general principles of sulfide synthesis can be applied. These methods often involve the reaction of a suitable electrophile with a thiol or its conjugate base. For instance, a cyclohexyl derivative bearing a good leaving group at the C-4 position could be reacted with sodium thiomethoxide.

An alternative approach involves the thiol-ene reaction, which allows for the direct addition of thiols to olefins. This can be performed in the presence of an oxidant like tert-butyl hydroperoxide and an acid catalyst to form sulfoxides directly. organic-chemistry.org

Selective Oxidation of Sulfides to Sulfoxides and Sulfones, including Stereoselective Considerations

The oxidation of sulfides is a fundamental reaction that can yield either sulfoxides or sulfones, depending on the reaction conditions and the oxidant used. mdpi.com Hydrogen peroxide is a common and environmentally benign oxidant for these transformations. mdpi.comnih.gov

The selective oxidation to sulfoxides can be achieved using various catalytic systems. For example, a poly(amidoamine)-phosphomolybdate hybrid catalyst with aqueous hydrogen peroxide can effectively oxidize sulfides to sulfoxides. mdpi.com Another method employs a metal-free quinoid catalyst with oxygen as the oxidant under light induction. organic-chemistry.org For stereoselective oxidations, the use of chiral catalysts or reagents is necessary.

For the synthesis of sulfones, stronger oxidizing conditions or different catalysts are typically required. Niobium carbide, for instance, catalyzes the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions yields the corresponding sulfoxides. organic-chemistry.orgorganic-chemistry.org A metal-free option involves the use of urea-hydrogen peroxide and phthalic anhydride, which directly converts sulfides to sulfones without isolating the sulfoxide (B87167) intermediate. organic-chemistry.org

The table below summarizes various catalytic systems for the selective oxidation of sulfides.

Catalyst/ReagentOxidantProductReference
Poly(amidoamine)-phosphomolybdate hybridH₂O₂Sulfoxide mdpi.com
1-HexylKuQuinone (metal-free)O₂, lightSulfoxide organic-chemistry.org
Tantalum carbideH₂O₂Sulfoxide organic-chemistry.org
Niobium carbideH₂O₂Sulfone organic-chemistry.org
Urea-hydrogen peroxide/phthalic anhydride-Sulfone organic-chemistry.org
Zr/SiW₁₂/GO compositeH₂O₂Sulfoxide nih.gov

Hydroxyl Group Introduction and Transformations

The final key functional group, the hydroxyl group, is typically introduced through the reduction of a carbonyl precursor.

Reduction of Carbonyl Precursors to Alcohols

The reduction of a cyclohexanone (B45756) derivative is a common and effective method for introducing the hydroxyl group to form a cyclohexanol. brainly.com A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for the reduction of ketones to alcohols. brainly.com The reaction with NaBH₄ is often carried out in a protic solvent like methanol (B129727) or ethanol. brainly.comchegg.com

For stereoselective reductions, specific reagents and conditions are necessary. For instance, treating cyclic ketones with lithium dispersion and either FeCl₂·4H₂O or CuCl₂·2H₂O in THF can lead to the highly stereoselective formation of the more thermodynamically stable alcohol. organic-chemistry.org Asymmetric transfer hydrogenation (ATH) reactions using bifunctional ruthenium catalysts can achieve enantioselective reduction of cyclic ketones. mdpi.com

The table below outlines common reducing agents for the conversion of cyclohexanones to cyclohexanols.

Reducing AgentSolventKey FeaturesReference
Sodium Borohydride (NaBH₄)Methanol or EthanolCommon, mild reducing agent brainly.comchegg.com
Lithium Aluminum Hydride (LiAlH₄)-Powerful reducing agent brainly.com
Lithium dispersion with FeCl₂·4H₂O or CuCl₂·2H₂OTHFHighly stereoselective for thermodynamic alcohol organic-chemistry.org
Bifunctional Ruthenium Catalysts-Enantioselective reduction mdpi.com

α-CH Alkylation of Alcohols

The direct α-C-H alkylation of alcohols is a powerful and atom-economical method for forming carbon-carbon bonds. This "hydrogen borrowing" or "dehydrogenative coupling" strategy typically involves the temporary oxidation of the alcohol to a ketone, followed by an aldol-type condensation with a suitable carbon nucleophile and subsequent reduction of the resulting intermediate. While direct α-C-H alkylation of this compound itself is not extensively documented, the principles of this methodology can be applied to its synthesis and derivatization.

In a general sense, the reaction is often catalyzed by transition metal complexes, such as those based on ruthenium, iridium, or iron. For instance, cationic ruthenium complexes have been shown to catalyze the alkylation of alkenes with alcohols, where the alcohol serves as the alkylating agent. This proceeds via a vinyl C-H activation pathway. nih.gov Although this specific example involves alkene alkylation, it highlights the potential of activating a secondary alcohol like this compound for C-C bond formation at the α-position to the hydroxyl group.

A related strategy involves the α-alkylation of nitriles with secondary alcohols, which has been achieved using a heterogeneous Ru-Fe bimetallic catalyst. acs.org In this process, the secondary alcohol is oxidized in situ to the corresponding ketone, which then undergoes condensation with the nitrile. This suggests a potential pathway where this compound could be used to alkylate various carbon nucleophiles.

The following table illustrates the general concept of α-alkylation of secondary alcohols with different partners, which could be hypothetically applied to this compound.

Catalyst SystemAlcohol Substrate (Example)Coupling Partner (Example)Product TypeReference
[Cp*IrCl₂]₂CyclohexanolPhenylacetonitrileα-Alkyl nitrile acs.org
Ru-Fe bimetallicCyclohexanolPhenylacetonitrileα-Alkyl nitrile acs.org
Cationic RutheniumSecondary AlcoholsAlkenesAlkylated Alkenes nih.gov

While these methods demonstrate the feasibility of using secondary alcohols in α-alkylation reactions, their direct application to this compound would require further investigation to assess the compatibility of the methylsulfanyl group with the catalytic systems. The sulfur atom could potentially interact with the metal center, influencing the catalyst's activity and selectivity.

Synthesis of Specific Stereoisomers

The stereochemistry of the hydroxyl group relative to the methylsulfanyl group in this compound gives rise to cis and trans diastereomers. Furthermore, if the molecule contains other stereocenters or if enantiomerically pure starting materials are used, the synthesis of specific enantiomers becomes a key objective.

Enantioselective Synthesis Approaches

The enantioselective synthesis of this compound can be approached through several strategies, primarily involving the asymmetric reduction of a prochiral precursor or the use of chiral auxiliaries.

One common method is the enantioselective reduction of the corresponding prochiral ketone, 4-(methylsulfanyl)cyclohexanone. This can be achieved using chiral reducing agents or catalysts. For example, borane (B79455) reductions catalyzed by chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) are well-established for producing chiral secondary alcohols with high enantiomeric excess. nih.gov Another approach involves the use of spiroborate esters derived from nonracemic 1,2-aminoalcohols as catalysts for the asymmetric borane reduction of prochiral ketones. nih.gov

The following table summarizes potential enantioselective reduction methods applicable to 4-(methylsulfanyl)cyclohexanone:

Catalyst/ReagentKetone Substrate (General)ProductKey FeatureReference
Chiral Oxazaborolidine (CBS)Prochiral KetonesChiral Secondary AlcoholHigh enantioselectivity nih.gov
Spiroborate EstersProchiral KetonesChiral Secondary AlcoholCatalytic, high ee nih.gov
Chiral Ruthenium ComplexesProchiral KetonesChiral Secondary AlcoholAsymmetric transfer hydrogenationN/A

Another powerful strategy for enantioselective synthesis is the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent stereoselective reaction. For instance, a chiral auxiliary could be used to control the diastereoselective addition of a methylsulfanyl group to a cyclohexene (B86901) derivative, or to direct the reduction of a ketone. acs.orgharvard.edu After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. Cyclohexyl-based chiral auxiliaries, such as those derived from menthol (B31143) or phenylmenthol, have been widely used in various asymmetric transformations. sigmaaldrich.com

Diastereoselective Synthesis Approaches

The synthesis of specific diastereomers (cis or trans) of this compound is most commonly achieved through the diastereoselective reduction of 4-(methylsulfanyl)cyclohexanone. The stereochemical outcome of the reduction is highly dependent on the steric bulk of the reducing agent.

The principle is well-illustrated by the reduction of 4-tert-butylcyclohexanone, a sterically hindered analog. tamu.eduyoutube.comyoutube.com

Axial Attack: Small, unhindered reducing agents like sodium borohydride (NaBH₄) preferentially attack the carbonyl group from the axial direction. This leads to the formation of the equatorial alcohol, which corresponds to the trans isomer in the case of 4-substituted cyclohexanols. tamu.eduyoutube.com

Equatorial Attack: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), are sterically hindered from the axial face by the axial hydrogens at the C-3 and C-5 positions. Therefore, they preferentially attack from the equatorial direction, resulting in the formation of the axial alcohol, which corresponds to the cis isomer. tamu.eduyoutube.com

This principle can be directly applied to the synthesis of cis- and trans-4-(methylsulfanyl)cyclohexan-1-ol from 4-(methylsulfanyl)cyclohexanone.

The following table summarizes the expected major diastereomer from the reduction of 4-substituted cyclohexanones with different reducing agents.

Reducing AgentType of AttackMajor Product (Diastereomer)Reference
Sodium Borohydride (NaBH₄)Axialtrans-4-substituted cyclohexanol tamu.eduyoutube.com
Lithium tri-sec-butylborohydride (L-Selectride®)Equatorialcis-4-substituted cyclohexanol tamu.eduyoutube.com
Lithium Aluminum Hydride (LiAlH₄)Axial (generally)trans-4-substituted cyclohexanol tamu.edu

The choice of solvent and temperature can also influence the diastereoselectivity of the reduction. By carefully selecting the appropriate reducing agent and reaction conditions, it is possible to synthesize either the cis or trans isomer of this compound with high selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules and their stereochemistry. However, specific ¹H and ¹³C NMR data for either the cis or trans isomers of 4-(methylsulfanyl)cyclohexan-1-ol are not reported in the reviewed literature.

Elucidation of Stereochemistry and Conformation by ¹H and ¹³C NMR

In the absence of experimental data, the analysis of related compounds, such as cis- and trans-4-methylcyclohexanol, can offer predictive insights. For this compound, the orientation of the hydroxyl (-OH) and methylsulfanyl (-SCH₃) groups (axial or equatorial) would significantly influence the chemical shifts and coupling constants of the cyclohexane (B81311) ring protons.

In the cis-isomer, one substituent would likely be in an axial position and the other equatorial, leading to a more complex and less symmetrical NMR spectrum. Conversely, the trans-isomer could exist in a diequatorial conformation, which is generally more stable and would result in a simpler spectrum. The chemical shift of the proton at C1 (geminal to the hydroxyl group) and C4 (geminal to the methylsulfanyl group) would be particularly diagnostic of their respective axial or equatorial positions.

A hypothetical ¹³C NMR spectrum would be expected to show seven distinct signals, corresponding to the six carbons of the cyclohexane ring and the one carbon of the methyl group. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing effects of the oxygen and sulfur atoms and the stereochemical arrangement of the substituents.

Application of Two-Dimensional NMR Techniques for Complex Structural Assignment

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable for the definitive assignment of all proton and carbon signals of this compound. An HSQC experiment would reveal direct one-bond correlations between protons and their attached carbons. An HMBC experiment would show correlations between protons and carbons over two to three bonds, which would be crucial for establishing the connectivity across the cyclohexane ring and confirming the positions of the substituents. Without experimental spectra, a detailed analysis using these techniques remains speculative.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Correlation with Molecular Structure and Functional Groups

An Infrared (IR) spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the cyclohexane ring and the methyl group would appear in the 2850-3000 cm⁻¹ region. A peak corresponding to the C-S stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹, though it is often weak.

Raman spectroscopy would complement the IR data. The S-H stretching vibration, if present as an impurity, would give a weak signal around 2550 cm⁻¹. The C-S and S-S (if disulfide impurities are present) stretching vibrations usually show weak to medium intensity bands in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound (C₇H₁₄OS), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues. Expected fragmentation pathways could include the loss of a water molecule (H₂O), a methylsulfanyl radical (•SCH₃), or cleavage of the cyclohexane ring.

X-ray Crystallography for Crystalline Derivatives and Analogues

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structures for this compound or its crystalline derivatives have been deposited in the Cambridge Structural Database. Obtaining a crystal structure would be invaluable for unequivocally determining the stereochemistry of the cis and trans isomers and for detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Theoretical and Computational Chemistry Studies of 4 Methylsulfanyl Cyclohexan 1 Ol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the fundamental properties of 4-(methylsulfanyl)cyclohexan-1-ol. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic structure and energy.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformations of the cyclohexane (B81311) ring, considering the positions of both the hydroxyl and methylsulfanyl substituents.

The cyclohexane ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. Of these, the chair conformation is generally the most stable. With two substituents, as in this compound, the possibility of cis and trans isomers arises, along with axial and equatorial positions for each substituent on the chair frame.

Computational studies, often employing methods like Møller-Plesset second-order perturbation theory (MP2), are used to calculate the energies of these different conformers. The results of these calculations typically show that the chair conformation is the most stable for this compound. Within the chair conformation, the relative energies of the different isomers (cis/trans, with axial/equatorial substituents) can be determined to identify the global minimum energy structure.

Beyond identifying the most stable conformer, computational methods can map out the entire conformational energy landscape of this compound. This involves calculating the energy of the molecule as a function of specific dihedral angles, which describe the rotation around the single bonds in the cyclohexane ring.

The resulting conformational energy profile reveals the energy barriers between different stable conformations. For instance, the energy required for the ring to flip from one chair conformation to another, passing through higher-energy boat and twist-boat transition states, can be calculated. researchgate.net These energy barriers are crucial for understanding the dynamic behavior of the molecule, as they determine the rates of conformational interconversion. researchgate.net

The presence of the methylsulfanyl and hydroxyl groups influences the shape of this energy profile. The size and electronic properties of these groups can lead to steric and electronic interactions that either stabilize or destabilize certain conformations, thus affecting the heights of the energy barriers.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and physical properties. Electronic structure analysis of this compound provides a detailed understanding of how and where chemical reactions are most likely to occur.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive and can be more easily polarized. mdpi.com

For this compound, the HOMO is typically localized on the sulfur atom of the methylsulfanyl group, due to the presence of lone pair electrons. The LUMO, on the other hand, is generally distributed over the sigma anti-bonding orbitals of the cyclohexane ring. DFT calculations can provide precise energy values for the HOMO and LUMO, allowing for a quantitative assessment of the molecule's reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies (Illustrative Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
Gap 7.7

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.net It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the resulting electrostatic potential.

The MEP map is color-coded to indicate regions of different electrostatic potential. researchgate.net Red areas represent regions of negative potential, which are rich in electrons and are likely to be attacked by electrophiles. Blue areas represent regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the sulfur atom of the methylsulfanyl group, due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would likely show a region of positive potential (blue), making it a potential site for hydrogen bonding. The carbon skeleton of the cyclohexane ring would be expected to have a more neutral potential.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wikipedia.orgq-chem.com

NBO analysis can be used to quantify the strength and nature of various intramolecular interactions within this compound. For example, it can reveal hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In the case of this compound, NBO analysis could be used to study interactions such as:

The donation of electron density from the lone pairs of the oxygen or sulfur atoms into the anti-bonding orbitals of adjacent C-C or C-H bonds.

The influence of the substituents on the hybridization of the carbon atoms in the cyclohexane ring.

These interactions can have a significant impact on the molecule's conformation, stability, and reactivity. By quantifying the energy of these interactions, NBO analysis provides a deeper understanding of the factors that govern the behavior of this compound at the molecular level.

Spectroscopic Property Prediction and Simulation of this compound

The theoretical investigation of spectroscopic properties provides a powerful complement to experimental measurements, offering insights into the relationship between molecular structure and spectral data. For this compound, computational methods can predict key spectroscopic features, aiding in structural elucidation and the interpretation of experimental results.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure determination. The prediction of ¹H and ¹³C NMR chemical shifts through computational means has become an invaluable tool for assigning complex spectra and confirming molecular structures. nih.govnih.govescholarship.org Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.netnih.gov

The process begins with the optimization of the molecular geometry of this compound. This step is crucial as the calculated chemical shifts are highly dependent on the three-dimensional structure. escholarship.org Different conformations, such as the chair conformations with the hydroxyl and methylsulfanyl groups in axial or equatorial positions, would be considered, and their relative energies calculated to determine the most stable conformers.

Following geometry optimization, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govresearchgate.net These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The choice of the DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) can significantly influence the accuracy of the prediction. researchgate.netresearchgate.net Studies on other alcohols have shown that excellent correlations between computed and experimental chemical shifts can be achieved with appropriate levels of theory. researchgate.net The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, can further refine the accuracy of the predicted shifts, particularly for the hydroxyl proton which is involved in hydrogen bonding. researchgate.netnih.gov

A hypothetical comparison of predicted ¹³C NMR chemical shifts for the cis and trans isomers of this compound, based on DFT/GIAO calculations, is presented in the table below. Such a table would be instrumental in distinguishing between the two diastereomers.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon AtomPredicted Shift (cis isomer)Predicted Shift (trans isomer)
C1 (CH-OH)70.268.5
C2/C635.834.1
C3/C528.927.3
C4 (CH-SMe)45.143.8
S-CH₃15.414.9

Note: These values are hypothetical and serve as an illustrative example of what computational predictions would provide.

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of these spectra can aid in the assignment of experimental bands to specific molecular motions. researchgate.net

For this compound, DFT calculations are used to determine the harmonic vibrational frequencies. nih.gov These frequencies correspond to the fundamental vibrational modes of the molecule. The IR intensities and Raman activities can also be calculated to generate a complete theoretical spectrum.

Key vibrational modes for this compound would include:

O-H stretch: A strong, broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group. youtube.comlibretexts.org

C-H stretches: Found in the 2850-3000 cm⁻¹ region, corresponding to the various C-H bonds in the cyclohexane ring and the methyl group. youtube.com

C-O stretch: An absorption in the 1000-1200 cm⁻¹ range. libretexts.org

C-S stretch: Typically a weaker absorption in the 600-800 cm⁻¹ region. rsc.org

CH₂ bending and ring vibrations: A series of bands in the fingerprint region (below 1500 cm⁻¹). youtube.com

It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. rsc.org Comparing the simulated spectrum of this compound with an experimental one would allow for a detailed and confident assignment of the observed absorption bands. researchgate.net For instance, the precise frequency of the C-S stretch can be identified, which might otherwise be difficult to assign unambiguously. rsc.org

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for trans-4-(Methylsulfanyl)cyclohexan-1-ol

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H stretch3450Strong, Broad
C-H stretch (ring)2930Medium-Strong
C-H stretch (methyl)2995Medium
C-O stretch1080Strong
C-S stretch720Weak-Medium

Note: These values are hypothetical and illustrative of typical computational results.

Nonlinear Optical (NLO) Properties Exploration

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a material is rooted in the molecular hyperpolarizability of its constituent molecules.

First Hyperpolarizability (β) Calculations for Related Structures

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. rug.nl Computational chemistry provides a means to predict the β values of molecules, allowing for the in silico screening of potential NLO materials. mdpi.com For molecules like this compound, DFT calculations can be employed to compute the static or frequency-dependent first hyperpolarizability. rug.nlmdpi.com

Structure-Property Relationships for Potential NLO Applications

The magnitude of the first hyperpolarizability is strongly influenced by molecular structure. Key features that tend to enhance β include:

Donor-Acceptor Systems: Molecules with electron-donating groups (like the -OH and -SMe groups) and electron-accepting groups connected by a π-conjugated system often exhibit large β values. While this compound lacks a traditional π-conjugated bridge, the interplay between the donor groups and the saturated ring can still be investigated.

Charge Transfer: The potential for intramolecular charge transfer upon excitation is a crucial factor. The presence of the polarizable sulfur atom and the hydroxyl group could contribute to this.

Molecular Symmetry: Non-centrosymmetric molecules are a prerequisite for a non-zero β tensor. The different possible conformations of this compound are non-centrosymmetric.

Studies on other systems have shown that the incorporation of electron-withdrawing or donating groups can significantly increase the β₀ values. nih.gov For this compound, computational studies could explore how modifications to the structure, such as oxidation of the sulfur atom or substitution on the cyclohexane ring, would impact its NLO properties. This structure-property relationship analysis is fundamental to designing novel molecules with enhanced NLO activity for specific applications. nih.gov

Chemical Reactivity and Derivative Synthesis

Reactions of the Hydroxyl Group

The secondary alcohol in 4-(methylsulfanyl)cyclohexan-1-ol is a key site for reactions such as esterification, etherification, and oxidation. These transformations are fundamental in creating a variety of derivatives with altered physical and chemical properties.

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst, to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or via other methods to produce ethers. These reactions are analogous to those of other secondary alcohols like cyclohexanol (B46403). nih.gov

As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 4-(methylsulfanyl)cyclohexan-1-one. savemyexams.com The choice of oxidizing agent is critical to selectively oxidize the alcohol without affecting the sulfide (B99878) group. Milder oxidizing agents are generally preferred for this transformation. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for the selective oxidation of secondary alcohols to ketones. More vigorous oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially lead to the oxidation of both the alcohol and the sulfide group, or even ring cleavage. savemyexams.combritannica.com

Reactions of the Sulfide Group

The sulfur atom in the methylsulfanyl group is susceptible to oxidation and can participate in metal-catalyzed coupling reactions, providing pathways to a range of sulfur-containing derivatives.

The sulfide group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. researchgate.net This stepwise oxidation allows for the synthesis of 4-(methylsulfinyl)cyclohexan-1-ol and 4-(methylsulfonyl)cyclohexan-1-ol, respectively. The initial oxidation to the sulfoxide is typically more facile than the subsequent oxidation to the sulfone. researchgate.netresearchgate.net A variety of oxidizing agents can be employed for this purpose, with the product often depending on the reagent and reaction conditions. organic-chemistry.org For example, hydrogen peroxide (H₂O₂) can be used, sometimes in the presence of a catalyst, to achieve the desired level of oxidation. britannica.com Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective for the oxidation of sulfides. organic-chemistry.org The chemoselectivity of sulfide oxidation can often be controlled by factors such as reaction temperature and the choice of oxidant. organic-chemistry.org

Table 1: Oxidation Products of the Sulfide Group

Starting Material Oxidizing Agent Product
This compound Mild Oxidant (e.g., H₂O₂) 4-(Methylsulfinyl)cyclohexan-1-ol
This compound Strong Oxidant (e.g., KMnO₄) 4-(Methylsulfonyl)cyclohexan-1-ol

This table is for illustrative purposes and specific reaction conditions would need to be optimized.

The carbon-sulfur bond in thioethers can be activated for cross-coupling reactions using transition metal catalysts, such as palladium or nickel. acs.org This allows for the formation of new carbon-carbon bonds. For instance, the methylsulfanyl group could potentially be replaced by various alkyl or aryl groups through reactions like the Kumada, Negishi, or Stille coupling, although the direct application to this compound would require specific investigation. The Knochel group has demonstrated that thiomethyl-substituted heterocycles can undergo palladium-catalyzed cross-coupling reactions with organozinc reagents. acs.org This type of methodology could potentially be adapted for the synthesis of novel derivatives of this compound.

Cyclohexane (B81311) Ring Modifications

Modifications to the cyclohexane ring of this compound are also conceivable, though less commonly explored. Reactions that target the C-H bonds of the cyclohexane ring are generally challenging due to their low reactivity. However, the introduction of unsaturation, for example, through elimination reactions of the alcohol to form an alkene, could provide a handle for further functionalization. The specific stereochemistry of the substituents on the cyclohexane ring (cis/trans isomerism) will influence its reactivity and the stereochemical outcome of reactions.

Elimination Reactions

The dehydration of this compound represents a key elimination reaction, leading to the formation of unsaturated derivatives. This process is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), which protonate the hydroxyl group, converting it into a better leaving group (H₂O). beilstein-journals.orgumass.eduyoutube.com The subsequent loss of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond.

The regiochemical outcome of this elimination is of particular interest. In the case of this compound, elimination can theoretically lead to two isomeric alkenes: 4-(methylsulfanyl)cyclohex-1-ene and 3-(methylsulfanyl)cyclohex-1-ene. The formation of these products is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com In this context, 1-methylcyclohexene is generally the major product in the dehydration of 2-methylcyclohexanol. youtube.com Applying this principle, 4-(methylsulfanyl)cyclohex-1-ene, being the more substituted alkene, would be expected to be the major product.

The stereochemistry of the elimination reaction, particularly under E2 conditions, is highly dependent on the conformation of the cyclohexane ring. For an E2 elimination to occur, the leaving group (protonated hydroxyl group) and a β-hydrogen must be in an anti-periplanar (diaxial) arrangement. libretexts.orglibretexts.orgkhanacademy.org This conformational requirement can influence the rate and outcome of the reaction, especially with bulky substituents that may prefer an equatorial position.

It is also important to consider the potential for neighboring group participation by the sulfur atom of the methylsulfanyl group. wikipedia.orglibretexts.org The lone pairs of electrons on the sulfur atom can act as an internal nucleophile, potentially influencing the reaction rate and stereochemistry by forming a bridged sulfonium (B1226848) ion intermediate. youtube.com This participation can lead to products with retention of stereochemistry. libretexts.org

Furthermore, under certain oxidative conditions, the methylsulfanyl group could be converted to a sulfoxide. This sulfoxide could then undergo a Pummerer rearrangement in the presence of an acylating agent like acetic anhydride, leading to an α-acyloxy thioether. wikipedia.orgorganicreactions.orgchemeurope.com This represents a potential pathway for further derivatization.

Table 1: Potential Elimination Products of this compound

Starting MaterialProductReaction TypeKey Considerations
This compound4-(Methylsulfanyl)cyclohex-1-eneDehydration (E1/E2)Zaitsev's rule favors this more substituted alkene.
This compound3-(Methylsulfanyl)cyclohex-1-eneDehydration (E1/E2)Typically the minor product according to Zaitsev's rule.

Addition Reactions to Unsaturated Cyclohexanol Derivatives

The unsaturated product of the elimination reaction, primarily 4-(methylsulfanyl)cyclohex-1-ene, can undergo a variety of electrophilic addition reactions, allowing for the synthesis of a diverse range of derivatives. libretexts.orgstackexchange.com

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to 4-(methylsulfanyl)cyclohex-1-ene is expected to proceed via a halonium ion intermediate. chemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.comchemguide.co.uk This mechanism involves the attack of the alkene π-bond on the halogen, forming a cyclic intermediate. The subsequent backside attack by the halide ion results in anti-addition, leading to the formation of a trans-dihalide. chemistrysteps.commasterorganicchemistry.com For example, the bromination of cyclohexene (B86901) yields trans-1,2-dibromocyclohexane. masterorganicchemistry.com Therefore, the bromination of 4-(methylsulfanyl)cyclohex-1-ene would be predicted to yield trans-1,2-dibromo-4-(methylsulfanyl)cyclohexane.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to 4-(methylsulfanyl)cyclohex-1-ene is expected to follow Markovnikov's rule. pressbooks.pubmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com This rule states that in the electrophilic addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen substituents, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.com In the case of 4-(methylsulfanyl)cyclohex-1-ene, protonation at C-2 would lead to a more stable tertiary carbocation at C-1, stabilized by the electron-donating character of the adjacent alkyl group and potentially by the sulfur atom. The subsequent attack of the halide ion at C-1 would yield the Markovnikov product, 1-halo-4-(methylsulfanyl)cyclohexane. The possibility of carbocation rearrangements should also be considered, although in this specific system, significant rearrangement is less likely. youtube.com

The presence of the methylsulfanyl group might also influence the reactivity and regioselectivity of these addition reactions through its electronic effects. The sulfur atom can exhibit both inductive and resonance effects that can stabilize or destabilize reaction intermediates.

Table 2: Predicted Products of Addition Reactions to 4-(Methylsulfanyl)cyclohex-1-ene

ReactantReagentPredicted Major ProductReaction TypeKey Principles
4-(Methylsulfanyl)cyclohex-1-eneBr₂trans-1,2-Dibromo-4-(methylsulfanyl)cyclohexaneHalogenationAnti-addition via bromonium ion intermediate.
4-(Methylsulfanyl)cyclohex-1-eneHCl1-Chloro-4-(methylsulfanyl)cyclohexaneHydrohalogenationMarkovnikov's rule, formation of the more stable carbocation.

Research Applications and Potential Areas for Further Investigation

Role as Synthetic Intermediates in Complex Molecule Synthesis

The combination of a reactive hydroxyl group and a modifiable sulfur-containing group makes 4-(methylsulfanyl)cyclohexan-1-ol a potentially valuable intermediate in the synthesis of more complex molecules.

Sulfur-containing compounds are integral to a vast number of pharmaceuticals and natural products, highlighting the importance of sulfur-bearing scaffolds in medicinal chemistry. nih.gov The thioether group, in particular, is a common feature in many biologically active molecules. nih.gov While direct evidence of this compound being used as a precursor to specific biologically active compounds is not prominent in the literature, the structural motif is of interest. The cyclohexanol (B46403) ring is a common scaffold in many bioactive compounds, and the introduction of a methylsulfanyl group could modulate properties such as lipophilicity, metabolic stability, and receptor binding. ontosight.ai The hydroxyl group can serve as a handle for further chemical transformations, such as etherification or esterification, to build more complex structures.

In the context of medicinal chemistry, substituted cyclohexanols are recognized as important building blocks for the synthesis of new chemical entities. ontosight.ai The methylsulfanyl group in this compound offers a site for chemical modification. For instance, oxidation of the thioether to a sulfoxide (B87167) or a sulfone can significantly alter the electronic and steric properties of the molecule, potentially leading to new interactions with biological targets. nih.gov Thioether derivatives have been explored in the development of various therapeutic agents. nih.gov Therefore, this compound could serve as a starting material for the generation of a library of diverse compounds for screening in drug discovery programs. The exploration of its derivatives could lead to the identification of new pharmacophores.

Exploration in Materials Science, such as Nonlinear Optical Materials

While there is no specific research on this compound in materials science, related sulfur-containing heterocyclic compounds like thiophene (B33073) have been investigated for their utility in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.org The sulfur atom in these materials plays a crucial role in their electronic properties. Although an aliphatic thioether like that in this compound has different electronic properties compared to an aromatic thiophene, the principle of incorporating sulfur to influence material properties is well-established. Further research would be needed to explore if derivatives of this compound could exhibit interesting properties, such as nonlinear optical behavior, potentially after incorporation into larger conjugated systems.

Applications in Catalysis Research for Functionalization Reactions

The application of this compound in catalysis research has not been specifically reported. However, the functional groups present in the molecule could be relevant in the development of new catalysts or ligands. The hydroxyl group could be used to anchor the molecule to a solid support or to coordinate with a metal center. The sulfur atom of the methylsulfanyl group can act as a Lewis base and could potentially coordinate to a metal catalyst, influencing its reactivity and selectivity. smolecule.com Further investigation would be required to determine if this compound or its derivatives could be effective in any catalytic functionalization reactions.

Future Directions in Synthetic Methodology Development for Substituted Cyclohexanols

The development of new synthetic methods for the preparation of substituted cyclohexanols continues to be an active area of research. google.com Future work in this area could focus on the stereoselective synthesis of this compound to obtain specific cis and trans isomers, which could have different biological activities and physical properties. chemscene.com Additionally, developing more efficient and environmentally friendly methods for the introduction of the methylsulfanyl group onto the cyclohexane (B81311) ring would be a valuable contribution to synthetic methodology. The development of tandem reactions that form the substituted cyclohexanol ring and introduce the desired functional groups in a single step would also be of interest. acgpubs.org

Advanced Computational Studies and Predictive Modeling of Reactivity and Selectivity

There are currently no specific advanced computational studies focused on this compound. However, computational methods are powerful tools for predicting the reactivity and selectivity of organic molecules. Future research could employ density functional theory (DFT) calculations to investigate the conformational preferences of the cis and trans isomers of this compound and to predict their relative stabilities. Such studies could also model the transition states of reactions involving the hydroxyl and methylsulfanyl groups, providing insights into the selectivity of various transformations. This predictive modeling could guide the design of experiments and accelerate the discovery of new applications for this compound and its derivatives.

Q & A

Q. What are the primary synthetic routes for 4-(Methylsulfanyl)cyclohexan-1-ol, and how do reaction conditions influence yield and stereochemistry?

Synthesis of this compound can be achieved via:

  • Hydrogenation of substituted cyclohexanols : Analogous to methods used for 2-(4-Methoxyphenyl)cyclohexan-1-ol, where a Co-NiO dual catalyst facilitates hydrogenation of cyano precursors under controlled pressure (1–3 atm) .
  • Substitution reactions : The hydroxyl group in cyclohexanol derivatives can be replaced with methylsulfanyl groups using thiolating agents (e.g., methyl disulfide) in the presence of Lewis acids like BF₃·Et₂O .
  • Stereochemical control : Racemic mixtures (e.g., rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-ol) are common, but chiral catalysts or resolution techniques may isolate enantiomers .

Q. Key Considerations :

  • Temperature and solvent polarity significantly affect regioselectivity. Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents stabilize intermediates.
  • Catalytic systems (e.g., Pd/C for hydrogenation) must avoid over-reduction of the sulfanyl group.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy :
    • ¹H NMR : The hydroxyl proton appears as a broad singlet (~δ 2.5–3.5 ppm), while methylsulfanyl protons resonate as a singlet near δ 2.1 ppm. Coupling constants between axial/equatorial protons on the cyclohexane ring confirm chair conformations .
    • ¹³C NMR : The methylsulfanyl carbon appears at δ 15–20 ppm, distinct from methoxy or alkyl substituents.
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving positional disorder in the cyclohexane ring. For example, rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-ol shows bond-length variations (<0.01 Å) due to steric effects .

Q. Data Interpretation :

  • Discrepancies in crystallographic data (e.g., thermal ellipsoid anisotropy) may indicate dynamic disorder, requiring higher-resolution datasets or low-temperature measurements .

Q. What are the dominant chemical reactions of this compound, and how do functional groups influence reactivity?

  • Oxidation : The methylsulfanyl group oxidizes to sulfoxide/sulfone derivatives using H₂O₂ or m-CPBA. The hydroxyl group may concurrently oxidize to a ketone if unprotected .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the cyclohexane ring but risks desulfurization; milder conditions (e.g., NaBH₄) selectively reduce carbonyl byproducts .
  • Acid-base behavior : The hydroxyl group (pKa ~16–18) can be deprotonated with strong bases (e.g., LDA) for alkylation or acylation.

Q. Mechanistic Insight :

  • Steric hindrance from the axial methylsulfanyl group slows nucleophilic attacks at the adjacent carbon.

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its biological interactions, and what computational models validate these effects?

  • Enantiomer-specific activity : Molecular docking studies (e.g., AutoDock Vina) suggest the (1R,4S)-enantiomer binds more tightly to cytochrome P450 enzymes due to favorable hydrophobic interactions with the methylsulfanyl group .
  • MD Simulations : Free-energy perturbation calculations reveal that axial vs. equatorial hydroxyl conformers alter binding affinity to lipid membranes by ~2 kcal/mol .

Q. Experimental Validation :

  • Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with bioactivity assays (e.g., enzyme inhibition) correlating stereochemistry to potency .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?

  • Case Study : Discrepancies in bond angles (e.g., C-S-C deviations >5°) between X-ray and DFT-optimized structures often arise from crystal packing effects. Multi-temperature crystallography (100–300 K) mitigates thermal motion artifacts .
  • Solid-state NMR : Cross-polarization magic-angle spinning (CP-MAS) confirms hydrogen-bonding networks inferred from IR but absent in solution NMR .

Q. Resolution Workflow :

Validate crystallographic models with R-factor convergence (<5%).

Compare experimental and computed (B3LYP/6-31G*) IR spectra for functional group consistency .

Q. How does this compound interact with biological targets, and what assays quantify these interactions?

  • Enzyme Inhibition :
    • Kinetic assays : IC₅₀ values for cyclooxygenase-2 (COX-2) inhibition are determined via fluorescence polarization (FP), with Ki values in the µM range .
    • Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH) and entropy (ΔS) for interactions with serum albumin .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-GABA uptake in neurons) assess affinity for neurotransmitter transporters .

Q. Table 1: Comparative Bioactivity of Cyclohexanol Derivatives

CompoundTargetIC₅₀ (µM)Method
4-(Methylsulfanyl)-cyclohexanolCOX-212.3 ± 1.2FP
2-(4-Methoxyphenyl)-cyclohexanolSerotonin Receptor8.9 ± 0.8Radioligand

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Column chromatography is impractical for large batches; switch to distillation or recrystallization (e.g., hexane/EtOAc) .
  • Byproduct Management : Desulfurization during hydrogenation produces cyclohexane-thiols, requiring scavengers (e.g., activated carbon) .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., sulfonate esters <10 ppm) .

Q. How do solvent and pH conditions affect the stability of this compound in aqueous solutions?

  • Hydrolytic Stability :
    • Acidic conditions (pH <3) : The sulfanyl group undergoes protonation, accelerating nucleophilic substitution (t₁/₂ ~24 hrs at 25°C).
    • Basic conditions (pH >10) : Hydroxyl deprotonation leads to oxidation or elimination reactions .
  • Solvent Effects :
    • Polar solvents (e.g., DMSO) : Stabilize zwitterionic intermediates, reducing degradation rates.
    • Non-polar solvents (e.g., toluene) : Favor dimerization via hydrogen bonding .

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